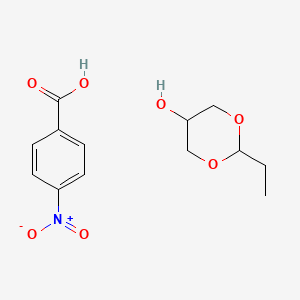
2-Ethyl-1,3-dioxan-5-ol;4-nitrobenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-1,3-dioxan-5-ol and 4-nitrobenzoic acid are two distinct chemical compounds 2-Ethyl-1,3-dioxan-5-ol is a cyclic ether with a hydroxyl group, while 4-nitrobenzoic acid is an aromatic carboxylic acid with a nitro substituent
准备方法
Synthetic Routes and Reaction Conditions
2-Ethyl-1,3-dioxan-5-ol: This compound can be synthesized through the acid-catalyzed cyclization of 2-ethyl-1,3-diol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.
4-Nitrobenzoic Acid: This compound is commonly prepared by the nitration of benzoic acid. The nitration reaction involves the use of concentrated nitric acid and sulfuric acid as the nitrating agents. The reaction is typically carried out at low temperatures to control the formation of the nitro group at the para position.
Industrial Production Methods
2-Ethyl-1,3-dioxan-5-ol: Industrial production may involve continuous flow reactors to optimize the yield and purity of the product. The use of solid acid catalysts can also enhance the efficiency of the process.
4-Nitrobenzoic Acid: Industrial production often involves large-scale nitration reactors with precise temperature and concentration control to ensure high yield and purity. The product is then purified through recrystallization.
化学反应分析
Types of Reactions
-
2-Ethyl-1,3-dioxan-5-ol
Oxidation: Can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: Can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
-
4-Nitrobenzoic Acid
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a metal catalyst.
Substitution: The carboxyl group can undergo esterification reactions with alcohols in the presence of acid catalysts.
Oxidation: The aromatic ring can undergo oxidation reactions to form quinones.
Common Reagents and Conditions
-
2-Ethyl-1,3-dioxan-5-ol
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
-
4-Nitrobenzoic Acid
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alcohols with sulfuric acid as a catalyst.
Major Products Formed
-
2-Ethyl-1,3-dioxan-5-ol
Oxidation: Corresponding ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted ethers or esters.
-
4-Nitrobenzoic Acid
Reduction: 4-aminobenzoic acid.
Substitution: Esters of 4-nitrobenzoic acid.
Oxidation: Quinones.
科学研究应用
-
2-Ethyl-1,3-dioxan-5-ol
Chemistry: Used as a solvent and reagent in organic synthesis.
Industry: Used in the production of polymers and resins.
-
4-Nitrobenzoic Acid
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its potential antimicrobial properties.
Medicine: Used in the synthesis of pharmaceutical compounds.
Industry: Used in the production of plasticizers and stabilizers.
作用机制
2-Ethyl-1,3-dioxan-5-ol: The compound can act as a nucleophile in various chemical reactions due to the presence of the hydroxyl group. It can also participate in hydrogen bonding, influencing its reactivity and interactions with other molecules.
4-Nitrobenzoic Acid: The nitro group is an electron-withdrawing group, making the aromatic ring more susceptible to electrophilic substitution reactions. The carboxyl group can participate in hydrogen bonding and can be deprotonated to form carboxylate anions, influencing its solubility and reactivity.
相似化合物的比较
-
2-Ethyl-1,3-dioxan-5-ol
Similar Compounds: 1,3-dioxane, 1,4-dioxane, and 2-methyl-1,3-dioxan-5-ol.
Uniqueness: The presence of the ethyl group and hydroxyl group provides unique reactivity and solubility properties.
-
4-Nitrobenzoic Acid
Similar Compounds: Benzoic acid, 4-aminobenzoic acid, and 3-nitrobenzoic acid.
Uniqueness: The nitro group at the para position provides distinct electronic and steric effects, influencing its reactivity and applications.
属性
CAS 编号 |
92883-23-3 |
|---|---|
分子式 |
C13H17NO7 |
分子量 |
299.28 g/mol |
IUPAC 名称 |
2-ethyl-1,3-dioxan-5-ol;4-nitrobenzoic acid |
InChI |
InChI=1S/C7H5NO4.C6H12O3/c9-7(10)5-1-3-6(4-2-5)8(11)12;1-2-6-8-3-5(7)4-9-6/h1-4H,(H,9,10);5-7H,2-4H2,1H3 |
InChI 键 |
OHIYRIMYGYQYHY-UHFFFAOYSA-N |
规范 SMILES |
CCC1OCC(CO1)O.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















